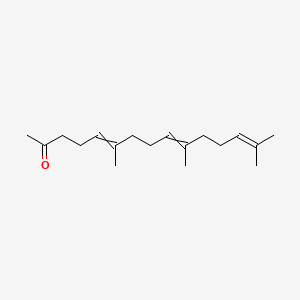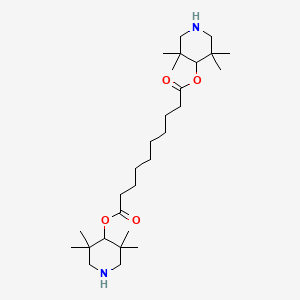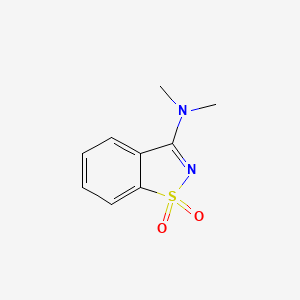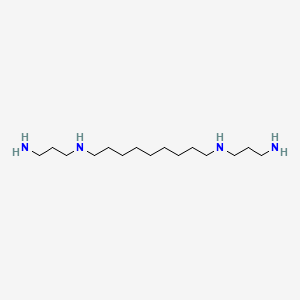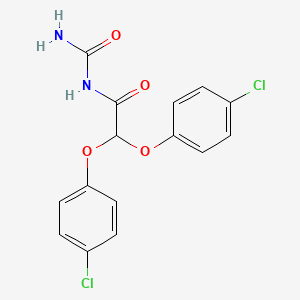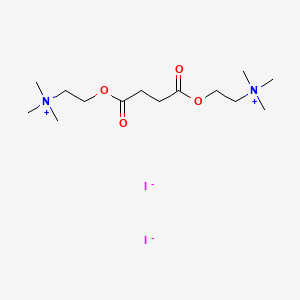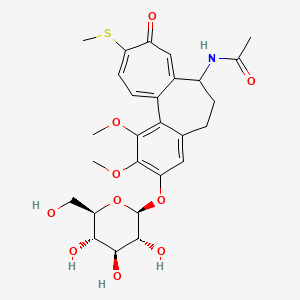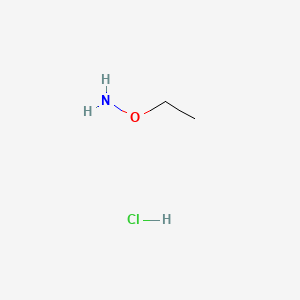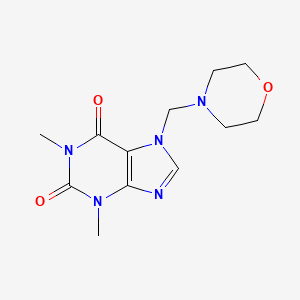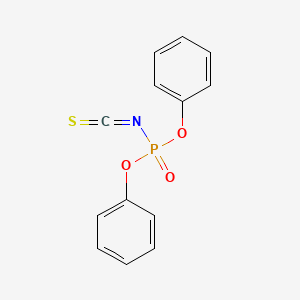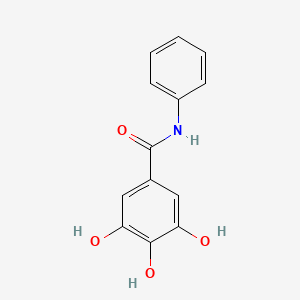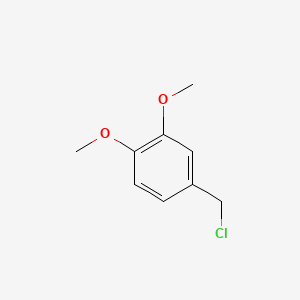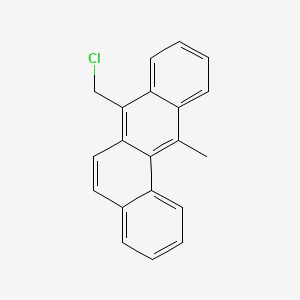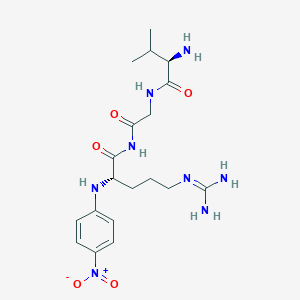
Valyl-glycyl-arginine-4-nitroanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of valyl-glycyl-arginine-4-nitroanilide typically involves the stepwise coupling of amino acids. The process begins with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled sequentially to form the peptide chain . The final step involves the deprotection of the amino groups and the addition of the 4-nitroanilide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Valyl-glycyl-arginine-4-nitroanilide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of smaller peptide fragments.
Substitution: Formation of substituted anilide derivatives.
Wissenschaftliche Forschungsanwendungen
Valyl-glycyl-arginine-4-nitroanilide has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Employed in the study of protein-protein interactions and signal transduction pathways.
Medicine: Investigated for its potential therapeutic applications in clot dissolution and thrombolytic therapy.
Industry: Utilized in the development of diagnostic kits and biochemical reagents
Wirkmechanismus
Valyl-glycyl-arginine-4-nitroanilide acts as a tissue plasminogen activator by binding to plasminogen and converting it to plasmin, an enzyme responsible for breaking down fibrin clots. This mechanism involves the cleavage of specific peptide bonds in plasminogen, leading to its activation. The molecular targets include plasminogen and fibrin, and the pathway involves the conversion of plasminogen to plasmin, which then degrades fibrin .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Valyl-glycyl-arginine-4-nitroanilide: Known for its role as a tissue plasminogen activator.
Carbobenzoxy-L-Valyl-L-Glycyl-L-Arginine-4-Nitranilide: Another peptide with similar structure and function.
Uniqueness
This compound is unique due to its specific sequence and the presence of the 4-nitroanilide group, which enhances its activity as a tissue plasminogen activator. This makes it particularly useful in biochemical assays and therapeutic applications .
Eigenschaften
CAS-Nummer |
80798-23-8 |
|---|---|
Molekularformel |
C19H30N8O5 |
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
(2S)-N-[2-[[(2R)-2-amino-3-methylbutanoyl]amino]acetyl]-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanamide |
InChI |
InChI=1S/C19H30N8O5/c1-11(2)16(20)18(30)24-10-15(28)26-17(29)14(4-3-9-23-19(21)22)25-12-5-7-13(8-6-12)27(31)32/h5-8,11,14,16,25H,3-4,9-10,20H2,1-2H3,(H,24,30)(H4,21,22,23)(H,26,28,29)/t14-,16+/m0/s1 |
InChI-Schlüssel |
AOWXTXLTBLLDBS-GOEBONIOSA-N |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Isomerische SMILES |
CC(C)[C@H](C(=O)NCC(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Kanonische SMILES |
CC(C)C(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Synonyme |
Val-Gly-Arg-para-nitroanilide valyl-glycyl-arginine-4-nitroanilide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


